molecular formula C7H9Cl2NO B8226242 2-Chloro-1-(pyridin-3-YL)ethanol hcl

2-Chloro-1-(pyridin-3-YL)ethanol hcl

Cat. No.: B8226242
M. Wt: 194.06 g/mol
InChI Key: AOGDLZQMBUCYAR-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyridin-3-yl)ethanol HCl is a chiral chlorinated ethanol derivative featuring a pyridine ring at the C1 position. Its molecular formula is C₇H₇ClNO·HCl (molecular weight: ~198.04 g/mol), with the hydrochloride salt enhancing solubility and stability. The compound’s stereochemistry is critical: enantiomerically pure (R)- and (S)-isomers are synthesized via enzymatic resolution or microbial reduction for applications in medicinal chemistry, such as β3-adrenergic receptor agonists and anticancer intermediates .

Key properties include:

  • Chirality: Prepared via kinetic resolution using Candida antarctica lipase (Novozym 435®) to achieve high enantiomeric excess (e.e.) .
  • Reactivity: The chloro and hydroxyl groups enable further functionalization, such as amination or esterification .

Properties

IUPAC Name

2-chloro-1-pyridin-3-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDLZQMBUCYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride typically involves the reaction of pyridine derivatives with chloroethanol under specific conditions. One common method includes the reaction of 3-pyridylmagnesium bromide with ethylene oxide, followed by chlorination to introduce the chloro group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine carboxaldehyde, while reduction of the chloro group can produce 3-pyridylethanol .

Scientific Research Applications

2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride involves its interaction with specific molecular targets. The chloroethanol group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application Reference
2-Chloro-1-(pyridin-3-yl)ethanol HCl C₇H₇ClNO·HCl 198.04 Chiral ethanol derivative, pyridine ring β3-Adrenergic receptor agonists
2-Chloro-1-(3-chlorophenyl)ethanol (S-isomer) C₈H₇Cl₂O 205.05 Dichlorinated, non-pyridine aromatic Anticancer drug intermediate (IGF-1 inhibitors)
2-Chloro-1-(pyridin-3-yl)ethanone HCl C₇H₆ClNO·HCl 180.04 Ketone analog, no hydroxyl group Precursor for heterocyclic synthesis
2-Amino-1-(pyridin-3-yl)ethanone HCl C₇H₉ClN₂O 198.62 Amino substitution instead of hydroxyl Unspecified bioactive intermediate
2-Chloro-1-(2,7-dichlorofluoren-4-yl)ethanol C₁₅H₁₀Cl₃O 321.60 Polyaromatic fluorene system Antimalarial (Lumifantrine synthesis)
Key Observations:
  • Chirality vs. Planarity: The pyridine-based ethanol derivative (target compound) offers a planar heteroaromatic system, enhancing hydrogen bonding and π-π interactions compared to non-aromatic analogs like 2-chloro-1-(3-chlorophenyl)ethanol .
  • Functional Group Impact: Replacement of the hydroxyl group with an amino group (e.g., 2-amino-1-(pyridin-3-yl)ethanone HCl) increases basicity but reduces hydrogen-bond donor capacity, altering receptor binding profiles .

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Cl, NO₂): Chloro substituents on pyridine or phenyl rings increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone is reduced enantioselectively to (S)-alcohols with 100% e.e. using recombinant ketoreductases .
  • Bulkier Substituents : Larger groups (e.g., fluorene in Lumifantrine intermediates) reduce solubility but improve lipophilicity, critical for antimalarial activity .
Key Findings:
  • Enzymatic vs. Microbial Synthesis: Enzymatic resolution (e.g., Novozym 435®) avoids racemization but requires chiral starting materials, whereas microbial reductions directly produce enantiopure alcohols from ketones .
  • Scalability : Recombinant E. coli expressing ketoreductases achieves preparative-scale yields (98%) with 99% e.e., highlighting advantages for industrial production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(pyridin-3-YL)ethanol HCl, and how are reaction conditions optimized?

  • Methodology : A typical synthesis involves nucleophilic substitution using 1-(2-chloroethyl)pyrrolidine·HCl and hydroxy-containing precursors. For example, refluxing 0.264 g of 2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene with 0.255 g of 1-(2-chloroethyl)pyrrolidine·HCl in dry acetone (25 mL) at 60–70°C for 8 hours, followed by ethyl acetate/water extraction and rotary evaporation .
  • Optimization : Key parameters include reaction time, temperature, and stoichiometry. TLC (methanol:chloroform, 5:5) is used for real-time monitoring .

Q. What safety protocols are critical during handling and disposal of 2-Chloro-1-(pyridin-3-YL)ethanol HCl?

  • Containment : Use liquid-binding materials (e.g., sand, diatomite) for spills and neutralize with appropriate agents.
  • PPE : Wear nitrile gloves, chemical-resistant clothing, and eye protection. Respiratory protection is required in poorly ventilated areas .
  • Exposure Limits : Protective Action Criteria (PAC) levels: PAC-1 = 0.11 ppm, PAC-2 = 1.2 ppm, PAC-3 = 3.5 ppm .

Q. How are purification and characterization performed for this compound?

  • Purification : Post-reaction workup includes solvent extraction (e.g., ethyl acetate/water separation) and crystallization.
  • Characterization : Techniques include NMR, HPLC, and mass spectrometry. For example, TLC with methanol:chloroform (5:5) confirms product purity .

Q. What solvents and reaction environments are compatible with 2-Chloro-1-(pyridin-3-YL)ethanol HCl?

  • Solvent Selection : Dry acetone is preferred for nucleophilic substitution reactions due to its polarity and inertness under reflux conditions .
  • Environmental Controls : Use explosion-proof equipment and static discharge precautions. Avoid aqueous environments unless neutralized .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction yield and minimize byproducts?

  • Methodology : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent volume). For instance, a 2³ factorial design evaluates interactions between time (6–10 h), temperature (60–80°C), and molar ratios (1:1–1:2) .
  • Data Analysis : Use ANOVA to identify significant factors. Response surface methodology (RSM) further refines optimal conditions .

Q. What computational tools are effective for predicting reaction pathways and intermediates?

  • Quantum Chemistry : Density Functional Theory (DFT) calculates transition states and intermediates. Tools like Gaussian or ORCA model electronic interactions in pyridine-containing systems .
  • AI Integration : COMSOL Multiphysics coupled with AI algorithms simulates reaction kinetics and predicts optimal parameters (e.g., activation energy, solvent effects) .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts)?

  • Analytical Cross-Validation : Combine HPLC-MS for byproduct identification and NMR for structural confirmation.
  • Hypothesis Testing : Replicate experiments under controlled variables (e.g., exclude oxygen, vary catalysts) to isolate contributing factors .

Q. What advanced separation techniques are suitable for isolating enantiomers or isomers?

  • Chromatography : Chiral HPLC with cellulose-based columns resolves enantiomers.
  • Membrane Technologies : Nanofiltration membranes (MWCO 200–500 Da) separate small organic molecules based on size and charge .

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